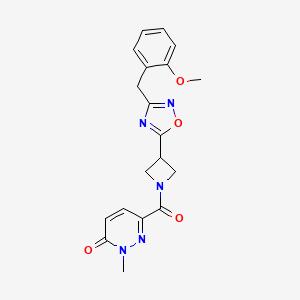
6-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H19N5O4 and its molecular weight is 381.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 6-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H21N5O3 with a molecular weight of approximately 399.5 g/mol. The structure includes multiple pharmacophoric elements such as oxadiazole and pyridazine rings, which are known for their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₅O₃ |
| Molecular Weight | 399.5 g/mol |
| CAS Number | 1396747-76-4 |
Anticancer Properties
Recent studies have indicated that derivatives of pyridazinone compounds exhibit significant anticancer activity. For instance, a study evaluated the anti-proliferative effects of various pyridazinone derivatives against human colon carcinoma cells (HCT116). The results demonstrated that certain compounds showed promising cytotoxic effects, suggesting that the presence of the pyridazinone moiety contributes to their anticancer potential .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the oxadiazole and pyridazine components may interact with specific biological targets involved in cancer cell proliferation and survival pathways. For instance, some oxadiazole derivatives have been shown to inhibit PD-L1, a protein that plays a critical role in immune evasion by tumors .
Case Studies
- In Vitro Studies : A series of synthesized pyridazinone derivatives were tested for their ability to inhibit cell growth in HCT116 cells. The most active derivatives exhibited IC50 values in the low micromolar range, indicating potent anti-cancer activity .
- In Vivo Studies : In animal models, certain derivatives demonstrated significant tumor growth inhibition compared to controls. These studies suggest that modifications to the chemical structure can enhance efficacy and selectivity against cancer cells while minimizing toxicity to normal cells .
Propiedades
IUPAC Name |
6-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-23-17(25)8-7-14(21-23)19(26)24-10-13(11-24)18-20-16(22-28-18)9-12-5-3-4-6-15(12)27-2/h3-8,13H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFWATYLYVABNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













